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molecular formula C13H19NO2 B2734447 Tert-butyl 2-(benzylamino)acetate CAS No. 7662-76-2

Tert-butyl 2-(benzylamino)acetate

Cat. No. B2734447
M. Wt: 221.3
InChI Key: UURAHTSUPDIUNL-UHFFFAOYSA-N
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Patent
US08063042B2

Procedure details

40 g (205 mmol, 1 equiv.) tert-butyl bromoacetate were dissolved in 200 ml acetonitrile. The solution was cooled to 0-5° C. and 47 g benzylamine (2.14 equiv.) in solution in 90 ml acetonitrile were added over 15 min. After 5 min, the reaction mixture was warmed to room temperature and stirred for 3 h (IPC by GC). The resulting suspension was filtered and evaporated to constant weight to give 49 g of a yellow oil. The oil was dissolved in 200 ml heptane and washed 3 times with 50 ml aq. sodium hydrogencarbonate solution. The organic phase was dried over sodium sulfate, filtered and evaporated to give 35.8 g of the crude product. Distillation under high vacuum afforded 27.2 g of the title product (95% pure by GC).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(#N)C>[C:6]([O:5][C:3](=[O:4])[CH2:2][NH:17][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 3 h (IPC by GC)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to constant weight

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)(C)OC(CNCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: CALCULATEDPERCENTYIELD 108%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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